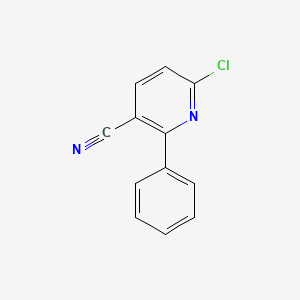

6-Chloro-2-phenylnicotinonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H7ClN2 |

|---|---|

Molecular Weight |

214.65 g/mol |

IUPAC Name |

6-chloro-2-phenylpyridine-3-carbonitrile |

InChI |

InChI=1S/C12H7ClN2/c13-11-7-6-10(8-14)12(15-11)9-4-2-1-3-5-9/h1-7H |

InChI Key |

RIOHMPWETPTETN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=N2)Cl)C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Chloro 2 Phenylnicotinonitrile and Its Analogs

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), also known as one-pot reactions, are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. nih.govnih.govuu.nl This approach is advantageous for its atom economy, reduced number of purification steps, and the ability to rapidly generate molecular diversity. nih.gov

One-Pot Condensation Approaches Utilizing Aldehydes, Ketones, and Malononitrile (B47326)

A prominent one-pot method for synthesizing substituted nicotinonitriles involves the condensation of aldehydes, ketones, and malononitrile. organic-chemistry.orgresearchgate.netresearchgate.netmdpi.comnih.gov This approach, often a variation of the Knoevenagel condensation followed by further reactions, allows for the construction of the pyridine (B92270) ring in a single synthetic operation. organic-chemistry.org For instance, the reaction of an aromatic aldehyde, a ketone, and malononitrile in the presence of a suitable catalyst and solvent can lead to the formation of highly functionalized pyridines. mdpi.com The process is believed to proceed through a tandem sequence of Knoevenagel condensation, Michael addition, intramolecular cyclization, and subsequent aromatization. mdpi.com

A specific example is the synthesis of 2-(3-oxo-1,3-diarylpropyl)malononitrile derivatives through a three-component reaction of acetophenone (B1666503) derivatives, various aromatic aldehydes, and malononitrile. researchgate.net This reaction highlights the chemoselectivity that can be achieved in MCRs. Furthermore, a one-pot, two-step synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles has been reported, demonstrating the versatility of this approach. nih.govdundee.ac.uk

Optimized Catalytic Conditions for Enhanced Reaction Efficiency and Selectivity

The efficiency and selectivity of multicomponent reactions for nicotinonitrile synthesis are highly dependent on the catalytic conditions. Various catalysts have been explored to optimize these reactions. For example, the use of natural product catalysts like betaine (B1666868) and guanidine (B92328) carbonate has been reported for the synthesis of bioactive 6-amino-2-pyridone-3,5-dicarbonitrile derivatives. dundee.ac.uk Other catalytic systems include the use of ionic liquids like hexyltriphenylphosphonium bromide (HTPB) in conjunction with cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) to promote chemoselective addition. researchgate.net

The choice of catalyst can significantly influence the reaction pathway and the final product. For instance, in the synthesis of 2,6-xylenol, a composite oxide of Fe, Mg, and heteropolyacid/salt has been shown to achieve high phenol (B47542) conversion and ortho-position selectivity. google.com Similarly, in the preparation of 2-chloro-6-trichloromethyl pyridine, activated carbon with metal ion oxides like Fe and Zn is used as a catalyst. google.com The development of highly active and selective catalysts, such as those used in Suzuki-Miyaura coupling, has also been a key area of research to improve the synthesis of related compounds. researchgate.net

Precursor-Based Derivatization and Functionalization Routes

Another major strategy for the synthesis of 6-chloro-2-phenylnicotinonitrile and its analogs involves the modification of pre-existing pyridine or related heterocyclic structures. This approach allows for the introduction of specific functional groups at defined positions on the pyridine ring.

Nucleophilic Substitution of Halogenated Pyridine Intermediates

Halogenated pyridines are key intermediates in the synthesis of functionalized pyridine derivatives. The halogen atom, particularly at the 2- and 4-positions, is susceptible to nucleophilic substitution, allowing for the introduction of various substituents. wikipedia.orgresearchgate.netquimicaorganica.org 2-Chloropyridine (B119429), for example, reacts with nucleophiles to yield pyridine derivatives substituted at the C2 position. wikipedia.org This reactivity is fundamental to the synthesis of numerous compounds.

The synthesis of macrocyclic peptidomimetics has been achieved through sequential nucleophilic aromatic substitution (SNAr) reactions on halogenated heterocycles, including trichloropyrimidines. nih.gov The reactivity of the halogen leaving group is a critical factor, with fluoride (B91410) and chloride having different leaving group aptitudes. researchgate.net The synthesis of 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine involves the nucleophilic substitution of a chloromethyl group by sodium benzenesulfinate. mdpi.com

Palladium-Catalyzed Cross-Coupling Methodologies for Arylation

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and are widely used for the arylation of heterocyclic compounds. researchgate.netlibretexts.orgyoutube.comyoutube.com This methodology allows for the introduction of an aryl group, such as a phenyl group, at a specific position on the pyridine ring. The Suzuki coupling typically involves the reaction of a halo- or triflyloxy-substituted pyridine with an arylboronic acid in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com

The regioselective Suzuki coupling of 2,6-dichloronicotinic acid with aryl boronic acids has been used to synthesize 6-aryl-2-chloronicotinic acids. researchgate.net Similarly, 2-aryl-6-chloronicotinamides have been synthesized via a regioselective Suzuki coupling of 2,6-dichloronicotinamide (B1632291) with aryl boronic acids, where the regioselectivity is achieved through chelation of the palladium species to an amide group. nih.gov The development of efficient palladium catalysts, such as palladacycles and those utilizing specific phosphine (B1218219) ligands, has been crucial for the success of these reactions. libretexts.orgnih.gov

Conversion from 2-Oxo-1,2-dihydropyridine-3-carbonitriles

An alternative route to this compound involves the conversion of a 2-oxo-1,2-dihydropyridine-3-carbonitrile (also known as a 2-pyridone) precursor. organic-chemistry.org The 2-oxo group can be converted to a chloro group by treatment with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅). nih.govekb.eg

This method is exemplified by the synthesis of 2-chloro-4-(4-chloro-phenyl)-6-(naphthalen-1-yl)nicotinonitrile from the corresponding 2-oxo derivative. nih.gov The starting 2-oxo-1,2-dihydropyridine-3-carbonitriles can themselves be synthesized through multicomponent reactions. For instance, the reaction of 1-(2,4-dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one (B14856385) with ethyl cyanoacetate (B8463686) and ammonium acetate (B1210297) yields 6-(2,4-dichlorophenyl)-4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridin-3-carbonitrile. mdpi.com This precursor can then be chlorinated to afford the desired 2-chloronicotinonitrile derivative.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of nicotinonitrile derivatives aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ijirset.comacsgcipr.org These principles are manifest in the adoption of innovative technologies that offer cleaner and more sustainable synthetic pathways.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. at.uaresearchgate.net The application of microwave irradiation in the synthesis of heterocyclic compounds, including nicotinonitrile analogs, has been shown to be highly effective. nih.govclockss.org

The mechanism of microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.net This can result in significant rate enhancements, particularly for reactions with high activation energies. researchgate.net For instance, the synthesis of substituted thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives, which are structurally related to nicotinonitriles, demonstrated a dramatic improvement in reaction time and yield under microwave irradiation compared to conventional heating. clockss.org In one study, a one-pot, three-component reaction of 2-aminothiazole, an aldehyde, and ethyl acetoacetate (B1235776) under microwave irradiation at 80°C and 350 W yielded the desired product in excellent yields (e.g., 89% for the phenyl-substituted derivative) within a much shorter timeframe than traditional methods. clockss.org

The benefits of MAOS extend to various reaction types, including multicomponent reactions, which are advantageous for building molecular complexity in a single step. clockss.org The synthesis of quinoline-fused 1,4-benzodiazepines, for example, was achieved in excellent isolated yields (92–97%) using microwave heating at 80°C. nih.gov This efficiency highlights the potential of MAOS for the rapid and high-throughput synthesis of libraries of nicotinonitrile analogs for screening purposes.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Ethyl 7-methyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

| Method | Reaction Time | Yield |

| Conventional Heating | 48 hours | ~30% |

| Microwave Irradiation | Shorter Time | 89% |

Data sourced from a study on the synthesis of thiazolo[3,2-a]pyrimidine derivatives. clockss.org

Phase-Transfer Catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. ijirset.comwikipedia.org This methodology is particularly relevant for the synthesis of nicotinonitrile derivatives where an inorganic nucleophile, such as a cyanide salt, needs to react with an organic substrate. crdeepjournal.org A phase-transfer catalyst, often a quaternary ammonium or phosphonium (B103445) salt, transports the nucleophilic anion from the aqueous phase to the organic phase where the reaction occurs. wikipedia.orgcrdeepjournal.org

The advantages of PTC are numerous and align well with the principles of green chemistry. ijirset.com They include the elimination or reduction of the need for hazardous organic solvents, the use of inexpensive and safer inorganic bases like sodium hydroxide (B78521) or potassium carbonate, and often result in higher reaction yields and product purity. acsgcipr.orgptfarm.pl PTC can be applied in both liquid-liquid and solid-liquid systems. crdeepjournal.org For example, the synthesis of o-nitrodiphenyl ether was successfully achieved with 100% selectivity using tetra-n-butylphosphonium bromide as a catalyst in a solid-liquid PTC system, highlighting the efficiency of this method. crdeepjournal.org

The choice of the phase-transfer catalyst is crucial for the reaction's success. Parameters such as the catalyst's lipophilicity, characterized by the total number of carbon atoms (C#), and its structure can significantly influence the reaction rate. acsgcipr.org For reactions where the rate-determining step is in the organic phase, catalysts with a C# between 16 and 32 are often optimal. acsgcipr.org

The use of environmentally benign catalysts is a cornerstone of green chemistry. nih.govnih.gov Copper(II) acetate (Cu(OAc)₂), a commercially available and relatively non-toxic salt, has proven to be an effective catalyst for a variety of organic transformations, including the synthesis of nitriles. rsc.orgwikipedia.org

Copper-catalyzed reactions often proceed under milder conditions and can utilize molecular oxygen from the air as a green oxidant. rsc.orgorganic-chemistry.org For instance, an efficient and environmentally friendly method for the direct oxidative conversion of aldehydes to nitriles has been developed using Cu(OAc)₂ as the catalyst and ammonium acetate as the nitrogen source, with aerial oxygen as the oxidant. rsc.org This method tolerates a wide range of functional groups and can be scaled up for industrial applications. rsc.org

In the context of nicotinonitrile synthesis, copper catalysts can facilitate key bond-forming reactions. For example, Cu(OAc)₂ has been used in the microwave-assisted synthesis of 1,2,4-triazoles from aryl nitriles and amines. nih.gov The mechanism involves the activation of the aryl nitrile by the copper catalyst, followed by a series of addition and cyclization steps. nih.gov This demonstrates the potential of copper catalysis in constructing the heterocyclic core of nicotinonitrile analogs. Furthermore, copper-catalyzed methods have been developed for the synthesis of β-ketonitriles from aromatic alcohols and acetonitrile (B52724), showcasing the versatility of copper in C-C bond formation. organic-chemistry.org

Table 2: Examples of Copper-Catalyzed Reactions Relevant to Nicotinonitrile Synthesis

| Reaction Type | Catalyst | Key Features |

| Aldehyde to Nitrile Oxidation | Cu(OAc)₂ | Aerobic, ligand-free, high yield. rsc.org |

| Synthesis of 1,2,4-Triazoles | Cu(OAc)₂ | Microwave-assisted, tandem reaction. nih.gov |

| β-Ketonitrile Synthesis | CuCl₂ | Aerobic, uses acetonitrile as cyanomethyl source. organic-chemistry.org |

| Olefin Diacetoxylation | Cu(OTf)₂ | Mild conditions, uses PhI(OAc)₂ as oxidant. organic-chemistry.org |

Purification and Isolation Techniques for Nicotinonitrile Products

The purification and isolation of the final nicotinonitrile products are critical steps to ensure high purity, which is essential for subsequent applications. Common techniques employed include recrystallization, column chromatography, and extraction.

Recrystallization is a widely used method for purifying solid organic compounds. The choice of solvent is crucial; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be insoluble or remain in solution. For nicotinamide, a related compound, recrystallization from a water-containing 2-methylpropanol-1 solution at a controlled pH (between 7 and 10) has been shown to effectively remove impurities like nicotinic acid. google.com

Column chromatography is another powerful purification technique, particularly for separating complex mixtures. The choice of the stationary phase (e.g., silica (B1680970) gel or alumina) and the mobile phase (a single solvent or a mixture of solvents) is optimized to achieve the desired separation based on the polarity of the components.

For impurities that are ionic in nature, treatment with ion-exchange resins can be an effective purification strategy. google.com Cationic and anionic exchange resins can be used to remove acidic or basic impurities, respectively. This method has been suggested for the purification of mother liquors from the recrystallization of nicotinamide, allowing for the recycling of the solvent and unrecovered product. google.com

Following purification, the identity and purity of the this compound and its analogs are confirmed using various analytical techniques, including Thin-Layer Chromatography (TLC) for monitoring reaction progress and purity, as well as spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and microanalytical data to establish the final structure. chem-soc.si

Chemical Reactivity and Derivatization Strategies of 6 Chloro 2 Phenylnicotinonitrile

Nucleophilic Substitution Reactions at the Pyyridine Core

The pyridine (B92270) ring of 6-chloro-2-phenylnicotinonitrile contains an electrophilic carbon atom at the 6-position, bonded to a chlorine atom. This chlorine atom can be displaced by various nucleophiles. The reactivity of this position is enhanced by the electron-withdrawing effects of the ring nitrogen and the cyano group, which stabilize the intermediate formed during nucleophilic aromatic substitution (SNAr).

The chloro substituent at the C-6 position of the pyridine ring is a competent leaving group, enabling its displacement through nucleophilic aromatic substitution reactions. Strong nucleophiles, such as alkoxides (e.g., sodium methoxide) or hydroxides, can attack the electron-deficient carbon, leading to the formation of the corresponding ethers or pyridones. The reaction proceeds via a Meisenheimer complex, a negatively charged intermediate that is stabilized by the electron-withdrawing nitrile and phenyl groups. The ease of these substitutions allows for the introduction of a variety of oxygen-based functional groups. For analogous halo-pyridines, such reactions are fundamental in diversifying the molecular structure. sydney.edu.au

Table 1: Representative Nucleophilic Substitutions of the Chloro Group

| Nucleophile | Reagent Example | Product Class |

| Methoxide | Sodium Methoxide (NaOCH₃) | 6-Methoxy-2-phenylnicotinonitrile |

| Hydroxide (B78521) | Potassium Hydroxide (KOH) | 2-Phenyl-6-oxo-1,6-dihydropyridine-3-carbonitrile |

| Alkoxide | Potassium tert-butoxide | 6-(tert-butoxy)-2-phenylnicotinonitrile |

This table presents plausible transformations based on the known reactivity of similar chloro-pyridines.

The formation of carbon-nitrogen bonds at the C-6 position is efficiently achieved using palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This powerful method allows for the coupling of this compound with a wide array of primary and secondary amines, including anilines and cyclic amines. The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, in conjunction with a specialized phosphine (B1218219) ligand (e.g., SPhos, t-BuXPhos) and a base like cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOt-Bu). researchgate.netuwindsor.ca The choice of ligand and base is crucial for achieving high yields and accommodating a broad substrate scope. wikipedia.orgresearchgate.net This reaction is a cornerstone of modern medicinal chemistry for synthesizing aryl amines, offering milder conditions compared to classical methods. wikipedia.org In a related system, the selective amination of a heteroaryl chloride in the presence of an aryl bromide highlights the fine-tuning possible with this chemistry. nih.gov

Table 2: Exemplary Buchwald-Hartwig Amination Reactions

| Amine | Ligand | Base | Product |

| Morpholine | SPhos | Cs₂CO₃ | 6-(Morpholin-4-yl)-2-phenylnicotinonitrile |

| Aniline | XPhos | NaOtBu | 6-(Phenylamino)-2-phenylnicotinonitrile |

| Piperidine (B6355638) | RuPhos | K₃PO₄ | 6-(Piperidin-1-yl)-2-phenylnicotinonitrile |

This table illustrates potential products from the Buchwald-Hartwig amination based on established protocols.

Thioethers can be synthesized by reacting this compound with thiols or their corresponding thiolates. In a manner analogous to reactions with alkoxides, sodium or potassium thiolates (RSNa, RSK) can act as potent nucleophiles in an SNAr reaction to displace the chloride and form a C-S bond. youtube.com This reaction is typically carried out in a polar aprotic solvent. Alternatively, palladium-catalyzed C-S coupling methodologies, which are variants of the Buchwald-Hartwig reaction, provide an efficient route to these thioethers, particularly for less reactive thiols. These methods expand the range of accessible sulfur-containing derivatives.

Table 3: Synthesis of Thioether Derivatives

| Thiol Reagent | Base (if needed) | Product |

| Sodium thiomethoxide (NaSCH₃) | N/A | 6-(Methylthio)-2-phenylnicotinonitrile |

| Thiophenol (PhSH) | K₂CO₃ | 6-(Phenylthio)-2-phenylnicotinonitrile |

| Ethanethiol (EtSH) | NaH | 6-(Ethylthio)-2-phenylnicotinonitrile |

This table shows representative thioether products based on standard C-S bond-forming reactions.

Reactivity of the Nitrile Functionality

The nitrile group (C≡N) is a versatile functional group that can undergo both reduction and nucleophilic addition, providing pathways to amines and ketones, respectively. The carbon atom of the nitrile is electrophilic, while the nitrogen is weakly basic. openstax.org

The nitrile group can be readily reduced to a primary amine using powerful reducing agents. openstax.org Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation, converting the nitrile into a (2-phenyl-6-chloropyridin-3-yl)methanamine. adichemistry.comlibretexts.org The reaction proceeds by the nucleophilic addition of two hydride ions from LiAlH₄ to the nitrile carbon. openstax.orglibretexts.org The initial addition forms an imine anion intermediate, which is then further reduced to a dianion. openstax.org A subsequent aqueous or acidic workup protonates the dianion to yield the primary amine. libretexts.org This reduction must be carried out in anhydrous solvents like diethyl ether or tetrahydrofuran (B95107) (THF), as LiAlH₄ reacts violently with water. adichemistry.com

Table 4: Reduction of this compound

| Reagent | Solvent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | (6-Chloro-2-phenylpyridin-3-yl)methanamine |

| Catalytic Hydrogenation (H₂) | Raney Nickel, Pd, or Pt | (6-Chloro-2-phenylpyridin-3-yl)methanamine |

This table outlines common methods for nitrile reduction.

The electrophilic carbon of the nitrile group is susceptible to attack by strong carbon-based nucleophiles, such as Grignard reagents (RMgX). adichemistry.com This reaction provides a direct route to ketones. The Grignard reagent adds to the nitrile to form an intermediate imine anion, which is stabilized as a magnesium salt. leah4sci.com Unlike carbonyl additions, the negatively charged imine intermediate prevents a second addition of the Grignard reagent. libretexts.org Subsequent hydrolysis of this intermediate during aqueous workup converts the imine into a ketone. adichemistry.comleah4sci.com For example, reacting this compound with methylmagnesium bromide would yield 1-(6-chloro-2-phenylpyridin-3-yl)ethan-1-one after workup. This method is a valuable tool for C-C bond formation and the synthesis of complex ketone structures. chem-station.com

Table 5: Nucleophilic Addition of Grignard Reagents to the Nitrile Group

| Grignard Reagent | Product (after hydrolysis) |

| Methylmagnesium Bromide (CH₃MgBr) | 1-(6-Chloro-2-phenylpyridin-3-yl)ethan-1-one |

| Ethylmagnesium Bromide (CH₃CH₂MgBr) | 1-(6-Chloro-2-phenylpyridin-3-yl)propan-1-one |

| Phenylmagnesium Bromide (C₆H₅MgBr) | (6-Chloro-2-phenylpyridin-3-yl)(phenyl)methanone |

This table provides examples of ketones synthesized via Grignard addition to the nitrile function.

Electrophilic Aromatic Substitution on the Phenyl Moiety

The reactivity of the phenyl group in this compound towards electrophilic aromatic substitution (EAS) is significantly influenced by the attached 6-chloro-3-cyanopyridin-2-yl group. The pyridine ring, particularly when protonated in acidic reaction media, acts as a strong electron-withdrawing group, deactivating the phenyl ring towards electrophilic attack. rsc.orgresearchgate.netrsc.org This deactivation means that harsher conditions are typically required for reactions like nitration compared to benzene (B151609). masterorganicchemistry.comyoutube.com

Kinetic studies on the nitration of the parent 2-phenylpyridine (B120327) show that the reaction proceeds on the conjugate acid form. rsc.org The deactivating nature of the pyridinium (B92312) ring directs incoming electrophiles primarily to the meta and para positions of the phenyl ring, with a smaller amount of the ortho isomer formed. rsc.orgrsc.org For instance, the nitration of 2-phenylpyridine yields a mixture of 2-(nitrophenyl)pyridines. The partial rate factors indicate a strong deactivation at all positions compared to benzene, but with a preference for substitution at the 4'- (para) and 3'- (meta) positions. rsc.org

In the case of this compound, the presence of the electron-withdrawing chloro and cyano groups on the pyridine ring further enhances its deactivating effect on the phenyl moiety. Theoretical studies using Molecular Electron Density Theory (MEDT) on similar deactivated systems confirm that the meta position is generally the most favorable reaction path for EAS reactions on benzene rings substituted with electron-withdrawing groups. researchgate.net Catalytic methods have also been developed to achieve specific regioselectivity. For example, ruthenium-catalyzed sulfonylation of 2-phenylpyridines directs the substitution to the meta position of the phenyl ring. acs.org

Table 1: Regioselectivity in the Nitration of 2-Phenylpyridine

| Position on Phenyl Ring | Isomer | Relative Yield |

|---|---|---|

| 2' | ortho-nitro | Minor product |

| 3' | meta-nitro | Major product |

| 4' | para-nitro | Major product |

Note: This table is based on general findings for the nitration of 2-phenylpyridine and serves as a predictive model for the reactivity of the phenyl moiety in this compound. rsc.orgrsc.org

Oxidation and Reduction Pathways of the Nicotinonitrile Skeleton

The nicotinonitrile skeleton of this compound possesses distinct sites for oxidation and reduction reactions, allowing for selective modifications of the heterocyclic core.

Oxidation: The most common oxidation pathway for pyridine and its derivatives is the formation of the corresponding N-oxide. abertay.ac.uk This transformation is typically achieved using peracids, such as peracetic acid or m-chloroperbenzoic acid (m-CPBA). abertay.ac.uk The N-oxidation of the pyridine nitrogen increases the electron deficiency of the ring, making it more susceptible to nucleophilic substitution but also altering its directing effects in electrophilic substitutions. For instance, the oxidation of 2-chloropyridine (B119429) yields 2-chloropyridine-N-oxide. chempanda.com This N-oxide is more reactive towards nucleophiles than the parent chloropyridine. abertay.ac.uk

Reduction: The reduction of this compound can proceed via several pathways, depending on the reagents and conditions employed.

Dechlorination: The chlorine atom at the 6-position can be removed through reductive dehalogenation. Catalytic hydrogenation is a common method, often employing catalysts like palladium on carbon (Pd/C) in the presence of a base (e.g., magnesium oxide) to neutralize the generated HCl. oregonstate.edu This would yield 2-phenylnicotinonitrile. The reduction of chloropyrimidines, a related class of heterocycles, has been successfully achieved using this approach. oregonstate.edu

Nitrile Group Reduction: The nitrile group (-CN) can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This conversion opens pathways to further derivatization, such as acylation or alkylation of the resulting aminomethyl group.

Pyridine Ring Reduction: Complete reduction of the pyridine ring to a piperidine ring is also possible. clockss.org This typically requires more forceful conditions, such as high-pressure hydrogenation or the use of strong reducing agents like samarium diiodide (SmI₂) in the presence of water, which has been shown to reduce pyridine to piperidine in excellent yield. clockss.org The reduction of 2-phenylpyridine with this system affords 2-phenylpiperidine. clockss.org

Table 2: Potential Reduction Products of this compound

| Reagent/Condition | Affected Group(s) | Major Product |

|---|---|---|

| Catalytic Hydrogenation (e.g., H₂, Pd/C, MgO) | C-Cl bond | 2-Phenylnicotinonitrile |

| Lithium Aluminum Hydride (LiAlH₄) | Cyano group | (6-Chloro-2-phenylpyridin-3-yl)methanamine |

| Samarium Diiodide (SmI₂)/H₂O | Pyridine ring, C-Cl bond | 2-Phenylpiperidine-3-carbonitrile (potential product) |

Note: The table outlines plausible reaction pathways based on the known reactivity of the constituent functional groups. oregonstate.educlockss.org

Strategies for Advanced Chemical Derivatization

For analysis by gas chromatography (GC), volatile derivatives of polar compounds are often required. phenomenex.blog While this compound itself is a neutral molecule, derivatization can be employed to enhance its chromatographic properties or to derivatize products from its reactions that may contain polar functional groups (e.g., hydroxyl or amino groups). Silylation is a common derivatization technique where an active hydrogen is replaced by a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.blog

While the parent compound lacks active hydrogens, if it were reduced or hydrolyzed to introduce a hydroxyl or amino group, silylation would be a key analytical step. The reaction typically involves a silylating reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in a polar aprotic solvent like pyridine or dimethylformamide (DMF). phenomenex.blogchromforum.org Pyridine can act as a catalyst, enhancing the leaving capacity of the active hydrogen. phenomenex.blog The resulting TMS-ethers or TMS-amines are more volatile and less polar, leading to improved peak shape and resolution in GC analysis. phenomenex.blogchromforum.org

Table 3: Common Silylation Reagents and Conditions for GC Analysis

| Reagent | Co-solvent/Catalyst | Target Functional Group | Typical Conditions |

|---|---|---|---|

| BSTFA (+TMCS) | Pyridine or Acetonitrile (B52724) | -OH, -NH₂, -SH | Heat (e.g., 70°C, 1 hour) |

| MSTFA | Pyridine | -OH, -NH₂ | Room temp or gentle heat (e.g., 50°C, 30 min) |

Note: This table provides general conditions for silylation of polar functional groups that could be introduced onto the this compound scaffold. chromforum.orgresearchgate.net

Acylation and alkylation reactions can be used to modify the electronic and, consequently, the spectral properties of nicotinonitrile derivatives. These modifications are particularly relevant if the core structure is first functionalized to introduce nucleophilic sites, such as amino or hydroxyl groups, through reduction or substitution reactions.

For example, if the nitrile group of this compound were reduced to an aminomethyl group, this primary amine could be readily acylated with acyl chlorides or anhydrides, or alkylated with alkyl halides. These modifications would extend the conjugation and alter the electron density of the system, leading to shifts in the UV-visible absorption and fluorescence emission spectra. The introduction of different acyl or alkyl groups allows for the fine-tuning of these properties. Research on other nicotinonitrile-based dyes has shown that substituent effects significantly influence their spectral-luminescent properties. researchgate.net

The this compound scaffold can serve as a building block for the synthesis of complex fluorescent molecules or optical probes. The reactive chloro- and nitrile groups are key handles for derivatization.

One strategy involves nucleophilic aromatic substitution (SNAr) of the chlorine atom at the 6-position. A fluorophore containing a nucleophilic group (e.g., an amine or thiol) can displace the chloride, covalently linking the fluorescent unit to the nicotinonitrile core. The synthesis of fluorescent probes based on acridine (B1665455) and coumarin (B35378) often involves such coupling strategies to create sensors for various analytes or environmental properties like polarity. rsc.orgrsc.org

Alternatively, the nitrile group can be used as a synthetic precursor. For example, heterocyclization reactions involving the nitrile group are common in the synthesis of fused heterocyclic systems, many of which are highly fluorescent. researchgate.net The synthesis of thieno[2,3-b]pyridines from halopyridine-dicarbonitriles demonstrates how the nitrile functionality can be incorporated into a new fluorescent ring system. researchgate.net By attaching known fluorophores like coumarins, rhodamines, or BODIPY dyes, the resulting molecule can be designed for specific applications in bioimaging or chemical sensing. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 6-Chloro-2-phenylnicotinonitrile would be expected to exhibit a series of absorption bands corresponding to the various vibrational modes of its constituent functional groups. Key expected absorptions include:

Nitrile (C≡N) Stretch: A sharp, intense absorption band is anticipated in the region of 2220-2240 cm⁻¹. The intensity of this band is a hallmark of the nitrile functionality.

Aromatic C-H Stretch: Multiple weak to medium bands are expected above 3000 cm⁻¹, characteristic of the stretching vibrations of the C-H bonds on both the phenyl and pyridine (B92270) rings.

Aromatic C=C Bending: The region between 1400 and 1600 cm⁻¹ will likely display several bands of varying intensity, corresponding to the in-plane bending vibrations of the carbon-carbon double bonds within the aromatic rings.

C-Cl Stretch: A distinct absorption, the position of which can vary, is expected for the carbon-chlorine stretching vibration, typically found in the fingerprint region.

A hypothetical data table for the FTIR spectrum is presented below.

| Frequency (cm⁻¹) | Intensity | Assignment |

| > 3000 | Weak-Medium | Aromatic C-H Stretch |

| 2220-2240 | Sharp, Intense | C≡N Stretch |

| 1400-1600 | Variable | Aromatic C=C Bending |

| < 1000 | Medium-Strong | C-Cl Stretch, Ring Vibrations |

Raman Spectroscopy (as Complementary Technique)

Raman spectroscopy provides complementary information to FTIR. While FTIR is based on the change in dipole moment, Raman scattering depends on the change in polarizability of a molecule. For this compound, the following Raman signals would be of particular interest:

Nitrile (C≡N) Stretch: The C≡N stretch is also Raman active and typically appears as a strong, sharp band in the 2220-2240 cm⁻¹ region. Its high polarizability change makes it a prominent feature.

Symmetric Ring Breathing Modes: The symmetric vibrations of the phenyl and pyridine rings, which may be weak or absent in the FTIR spectrum, often give rise to strong signals in the Raman spectrum.

C-Cl Stretch: The C-Cl bond vibration is also observable in the Raman spectrum.

The complementary nature of FTIR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

NMR spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound would reveal the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) in a suitable deuterated solvent (e.g., CDCl₃) would be:

Phenyl Protons: The protons on the phenyl ring are expected to appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The substitution pattern will influence the multiplicity of these signals, likely resulting in complex multiplets.

Pyridine Protons: The two protons on the nicotinonitrile ring are also in the aromatic region and would likely appear as distinct doublets, with their exact chemical shifts influenced by the electron-withdrawing effects of the chloro and cyano groups, as well as the anisotropic effect of the phenyl ring.

A hypothetical ¹H NMR data table is provided below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.30 - 7.60 | m | 5H | Phenyl-H |

| 7.70 | d | 1H | Pyridine-H (H4/H5) |

| 8.10 | d | 1H | Pyridine-H (H4/H5) |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a number of distinct signals are expected:

Nitrile Carbon (C≡N): This carbon is typically observed in the range of δ 115-125 ppm.

Aromatic Carbons: The carbons of the phenyl and pyridine rings will appear in the δ 120-160 ppm region. The carbon attached to the chlorine atom (C6) and the carbon attached to the phenyl group (C2) would have characteristic chemical shifts. The symmetry of the phenyl group will result in fewer signals than the total number of carbon atoms.

Below is a hypothetical data table for the ¹³C NMR spectrum.

| Chemical Shift (δ, ppm) | Assignment |

| 117 | C≡N |

| 128 - 135 | Phenyl carbons, Pyridine carbons (C4, C5) |

| 150 - 160 | Pyridine carbons (C2, C6) |

Advanced Two-Dimensional (2D) NMR Techniques (HMBC, HSQC, COSY, NOESY) for Unambiguous Assignment

To definitively assign all proton and carbon signals and to elucidate the precise connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish the connectivity between adjacent protons. For instance, it would confirm the coupling between the two protons on the nicotinonitrile ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This would allow for the unambiguous assignment of the protonated carbons in both the phenyl and pyridine rings.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons (like the nitrile carbon and the carbons at the points of substitution on the rings) by observing their correlations with nearby protons. For example, correlations between the phenyl protons and the C2 carbon of the pyridine ring would confirm their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the relative orientation of the phenyl and nicotinonitrile rings.

Through the systematic application and interpretation of these advanced spectroscopic methods, a complete and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for further chemical and biological investigations.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound, both high-resolution mass spectrometry and isotopic pattern analysis are critical for unambiguous identification.

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise mass of a molecule, which in turn allows for the calculation of its elemental formula. This technique provides mass accuracy to within a few parts per million (ppm). nih.gov For this compound, the expected monoisotopic mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁴N).

Table 1: Theoretical Monoisotopic Mass of this compound

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (C) | 12 | 12.00000 | 144.00000 |

| Hydrogen (H) | 7 | 1.00783 | 7.05481 |

| Chlorine (Cl) | 1 | 34.96885 | 34.96885 |

| Nitrogen (N) | 2 | 14.00307 | 28.00614 |

| Total | 214.03010 |

An experimental HRMS measurement yielding a mass value extremely close to the calculated theoretical mass of 214.03010 Da would provide strong evidence for the elemental formula C₁₂H₇ClN₂. This high degree of accuracy helps to distinguish the target compound from other potential isomers or compounds with the same nominal mass.

The presence of chlorine is readily identified in a mass spectrum due to its distinct isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a characteristic M/M+2 isotopic pattern with a peak height ratio of roughly 3:1.

For this compound, the molecular ion region in the mass spectrum would be expected to show two peaks:

M peak: Corresponding to the ion containing the ³⁵Cl isotope.

M+2 peak: Corresponding to the ion containing the ³⁷Cl isotope, appearing 2 mass units higher.

The intensity of the M+2 peak would be approximately one-third that of the M peak, providing a clear and unambiguous confirmation of the presence of a single chlorine atom in the molecule.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence, provides valuable information about the electronic structure and photophysical properties of a molecule. These techniques are particularly sensitive to the nature of the chromophores present and their interaction with the surrounding environment.

The UV-Visible absorption spectrum of a molecule reveals the wavelengths of light that are absorbed, corresponding to electronic transitions from the ground state to various excited states. The chromophoric system of this compound is composed of the phenyl-substituted pyridine ring and the nitrile group. This extended π-conjugated system is expected to result in absorption bands in the UV region.

While the specific absorption maxima (λmax) for this compound are not documented in available literature, studies on structurally related nicotinonitrile derivatives provide insight into their typical absorption behavior. For instance, various substituted nicotinonitriles exhibit absorption bands in the UV region, often with multiple peaks corresponding to different electronic transitions. researchgate.net The position and intensity of these bands are influenced by the nature and position of substituents on the heterocyclic ring. nih.gov

Table 2: Expected UV-Visible Absorption Characteristics of this compound

| Chromophore System | Expected Absorption Region | Electronic Transitions |

| Phenyl-substituted pyridine | 200-400 nm | π → π |

| Nitrile group | < 200 nm (typically) | n → π |

The phenyl and pyridine rings constitute the primary chromophore, with their π → π* transitions likely dominating the spectrum at longer wavelengths. The presence of the chlorine atom and the phenyl group as substituents will modulate the energy levels of the molecular orbitals and thus the precise λmax values.

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. Nicotinonitrile derivatives are known for their fluorescent properties and have been investigated for applications in organic light-emitting devices (OLEDs). researchgate.net

It is anticipated that this compound would exhibit fluorescence upon excitation at a wavelength corresponding to its absorption maximum. The emission wavelength is typically longer (red-shifted) than the absorption wavelength, a phenomenon known as the Stokes shift.

Solvatochromism , the change in the position, and sometimes intensity, of UV-Vis absorption or fluorescence spectral bands with a change in the polarity of the solvent, is a key phenomenon to investigate. A study of the fluorescence of this compound in a range of solvents with varying polarities could reveal important information about the electronic nature of its ground and excited states.

Positive Solvatochromism (Red Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This leads to a lower energy gap and a red shift in the emission spectrum.

Negative Solvatochromism (Blue Shift): If the ground state is more polar than the excited state, an increase in solvent polarity will cause a blue shift in the emission.

While specific experimental data on the solvatochromic behavior of this compound is not available, related nicotinonitrile compounds have shown significant solvatochromism, indicating a substantial change in dipole moment upon excitation. researchgate.net An investigation into these effects for the title compound would provide deeper insights into its photophysical character.

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to accurately predict molecular properties at a reasonable computational cost.

Molecular Geometry Optimization and Electronic Structure Elucidation

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For nicotinonitrile derivatives, these calculations can elucidate the planarity and torsion angles between the constituent rings. For instance, in the related compound 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile, DFT calculations revealed a non-planar structure. nih.gov The pyridine (B92270) ring forms dihedral angles of 11.50(7)° and 43.36(8)° with the 4-aminophenyl and phenyl rings, respectively, while the dihedral angle between the two phenyl rings is 36.28°. nih.gov The methoxy (B1213986) and cyano groups were found to be roughly co-planar with the pyridine ring. nih.gov Such studies often use basis sets like 6-31G(d,p) to ensure accuracy. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital to which a molecule is most likely to accept electrons, reflecting its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity and the possibility of intramolecular charge transfer (ICT). researchgate.net

In a study of 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, the HOMO was located over the chlorosulfamoyl benzoic acid ring, and the HOMO→LUMO transition indicated an electron density transfer to the amino group. researchgate.net This charge transfer potential is a key aspect of the molecule's bioactivity. researchgate.net

Table 1: Frontier Molecular Orbital Energies for a Related Compound

| Molecular Orbital | Energy (au) |

|---|---|

| HOMO | -0.24699 |

| LUMO | -0.08631 |

| HOMO-LUMO Gap | 0.16068 |

Data for 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid calculated at the B3LYP/6-31G(d,p) level of theory. researchgate.net

Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for investigating the electronic excited states of molecules. uci.educhemrxiv.org It is widely used to predict electronic absorption spectra by calculating vertical excitation energies and oscillator strengths. uci.eduq-chem.com This allows for a direct comparison with experimental UV-Vis spectroscopy. While highly effective for many organic molecules, standard TD-DFT can have limitations in accurately predicting states with significant charge-transfer character or for long-range electron transfer. chemrxiv.orgrsc.org Nevertheless, it remains a primary tool for computational electronic spectroscopy due to its favorable balance of cost and accuracy. chemrxiv.org

X-ray Crystallography and Intermolecular Interaction Analysis

X-ray crystallography provides definitive information about the arrangement of atoms in the solid state, offering insights into packing patterns and intermolecular forces.

Single Crystal X-ray Diffraction for Solid-State Structure

Single crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the crystalline phase. For nicotinonitrile derivatives, this technique reveals crucial details about bond lengths, bond angles, and the conformation adopted in the solid state. For example, the crystal structure of 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile showed two independent molecules with similar geometric parameters. echemcom.comresearchgate.net

In the crystal structure of 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile, molecules are linked by N—H⋯N hydrogen bonds, forming wave-like sheets. nih.gov These sheets are further stabilized by π–π stacking interactions between the 4-aminophenyl rings of adjacent sheets, with centroid–centroid distances of 3.7499 (9) Å, and C—H⋯π interactions. nih.gov The analysis of these non-covalent interactions is crucial for understanding the crystal packing and the physical properties of the material. nih.gov

Table 2: Crystal Data and Structure Refinement for a Nicotinonitrile Derivative

| Parameter | Value |

|---|---|

| Empirical formula | C₁₉H₁₅N₃O |

| Formula weight | 301.34 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.9448 (12) |

| b (Å) | 18.960 (2) |

| c (Å) | 7.4738 (8) |

| β (°) | 94.743 (2) |

| Volume (ų) | 1545.6 (3) |

| Z | 4 |

Data for 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. nih.gov

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contacts

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, providing a graphical representation of close contacts with neighboring molecules. The Hirshfeld surface is generated based on the electron density of a promolecule, which is the sum of the electron densities of the individual atoms.

The analysis generates several key graphical outputs, including d_norm, d_i, and d_e surfaces, which highlight different aspects of the intermolecular interactions. The d_norm surface, in particular, is useful for identifying regions of significant intermolecular contact, often color-coded to show contacts shorter or longer than the van der Waals radii.

Complementing the Hirshfeld surface, two-dimensional fingerprint plots provide a quantitative summary of the intermolecular contacts. These plots represent the distribution of d_i (the distance from the surface to the nearest nucleus inside the surface) versus d_e (the distance from the surface to the nearest nucleus outside the surface). The resulting plot is a unique "fingerprint" for a given crystal structure, with different types of interactions appearing as distinct patterns.

To illustrate the type of data obtained from such an analysis, the following table presents a hypothetical breakdown of intermolecular contacts for a related molecule, (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile, which shares some structural motifs with the target compound. cam.ac.uk

| Interaction Type | Contribution (%) |

| H···H | 25.0 |

| H···C/C···H | 28.0 |

| H···Cl/Cl···H | 17.9 |

| H···N/N···H | 10.6 |

| C···C | 4.1 |

| C···N/N···C | 3.8 |

This table is illustrative and based on data for (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile to demonstrate the output of a Hirshfeld surface analysis; it does not represent data for 6-Chloro-2-phenylnicotinonitrile.

Quantitative Assessment of Hydrogen Bonding and Other Non-Covalent Interactions

Beyond the qualitative visualization offered by Hirshfeld surfaces, a quantitative assessment of non-covalent interactions provides deeper insight into the forces governing the crystal structure. This can be achieved through various computational methods, including the analysis of interaction energies and the application of quantum theory of atoms in molecules (QTAIM). bldpharm.com

For this compound, potential non-covalent interactions would include:

Hydrogen Bonds: Although a classical hydrogen bond donor is absent, weak C-H···N and C-H···Cl hydrogen bonds are expected to be present. The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor.

Halogen Bonds: The chlorine atom can participate in halogen bonding, acting as an electrophilic region (the σ-hole) that can interact with nucleophilic atoms like the nitrogen of the nitrile group.

π-Interactions: The phenyl ring and the pyridine ring can engage in π-π stacking and C-H···π interactions.

Computational tools like the Non-Covalent Interaction (NCI) index can be employed to identify and visualize these interactions. nih.gov NCI plots depict regions of weak interactions, color-coded to distinguish between attractive (e.g., hydrogen bonds) and repulsive (steric clash) interactions.

While specific quantitative data for this compound is unavailable, studies on analogous structures, such as (Z)-3-(4-halophenyl)-2-(pyridin-2/3/4-yl)acrylonitriles, have quantified the energies of various non-covalent interactions. bldpharm.com These studies often reveal that π-stacking interactions can be particularly significant in stabilizing the crystal structures of aromatic compounds.

Interaction Energy Calculations and Lattice Stability Studies

Interaction energy calculations are a cornerstone of computational crystal engineering, providing a quantitative measure of the forces that hold molecules together in a crystal. These calculations can be performed using various levels of theory, from empirical force fields to high-level ab initio methods. The total lattice energy is the sum of the interaction energies between a central molecule and all its neighbors.

The PIXEL method, for example, partitions the interaction energy into Coulombic, polarization, dispersion, and repulsion components. This allows for a detailed understanding of the nature of the dominant interactions. For a molecule like this compound, dispersion forces associated with the aromatic rings are expected to contribute significantly to the lattice energy, alongside electrostatic contributions from the polar nitrile and chloro groups.

In a study on (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile, the total lattice energy was calculated to be -28.9 kcal/mol, with the dispersion energy being the most significant stabilizing contribution (71%). cam.ac.uk A similar distribution of energy components would be anticipated for this compound, highlighting the importance of London dispersion forces in the packing of such molecules.

An illustrative breakdown of interaction energies for different molecular motifs in (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile is presented below. cam.ac.uk

| Motif | Interaction Energy (kcal/mol) | Dominant Interaction Type |

| Dimer 1 | -7.5 | C-H···π |

| Dimer 2 | -5.9 | C-H···N |

| Dimer 3 | -3.8 | C-H···Cl |

This table is illustrative and based on data for (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile; it does not represent data for this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational changes, molecular flexibility, and interactions in different environments (e.g., in solution or in the solid state). mdpi.compku.edu.cn An MD simulation calculates the trajectory of atoms and molecules by integrating Newton's equations of motion.

For this compound, MD simulations could be used to:

Explore the conformational landscape, particularly the rotational freedom of the phenyl group relative to the pyridine ring.

Simulate the behavior of the molecule in a solvent, which is crucial for understanding its properties in solution.

Investigate the stability of potential crystal packing arrangements at different temperatures and pressures.

While no MD simulations have been reported specifically for this compound, such studies are common for understanding the behavior of organic molecules and biomolecular systems. nih.govnih.gov These simulations rely on accurate force fields that describe the potential energy of the system as a function of its atomic coordinates.

Validation and Correlation of Theoretical Predictions with Experimental Data

A critical aspect of computational chemistry is the validation of theoretical predictions against experimental data. For the computational characterization of this compound, the primary source of validation would be a high-quality single-crystal X-ray diffraction structure.

If a crystal structure were available, the following comparisons could be made:

Geometric Parameters: The bond lengths, bond angles, and torsion angles from the optimized geometry (calculated using methods like Density Functional Theory - DFT) could be compared with the experimental values from the crystal structure.

Crystal Packing: The computationally predicted stable crystal packing arrangements and intermolecular interactions could be compared with the experimentally observed packing.

Spectroscopic Data: Calculated vibrational frequencies (e.g., from DFT) could be correlated with experimental infrared (IR) and Raman spectra.

In the absence of an experimental crystal structure for this compound, computational predictions remain theoretical. However, the accuracy of modern computational methods, when applied to similar organic molecules, provides a high degree of confidence in the predicted properties. For instance, in a study of a diclofenac (B195802) derivative, DFT calculations were used to analyze and validate the intermolecular interactions observed in the experimental X-ray structure. nih.gov This highlights the synergistic relationship between computational and experimental techniques in modern structural chemistry.

Advanced Academic and Research Applications of 6 Chloro 2 Phenylnicotinonitrile

Applications in Catalysis and Ligand Design

The unique structural arrangement of 6-Chloro-2-phenylnicotinonitrile, featuring a pyridine (B92270) ring, a nitrile group, a phenyl substituent, and a reactive chlorine atom, makes it a molecule of significant interest in the fields of catalysis and ligand design. Its electronic properties and multiple functional groups allow it to serve dual roles, either as a directing ligand for a metal center or as a versatile substrate for further chemical modifications.

Exploration as a Ligand in Transition-Metal Catalysis

The nitrogen atom of the pyridine ring and the nitrile group in this compound present potential coordination sites for transition metals. While direct research on this specific molecule as a ligand is not extensively documented, the broader class of nitrile-functionalized N-heterocyclic compounds is recognized for its utility in forming stable complexes with metals like palladium and nickel. nih.gov In such complexes, the nitrile group can act as a coordinating moiety, influencing the electronic environment and steric bulk around the metal center. This modulation is crucial for tuning the catalytic activity and selectivity in various cross-coupling reactions. nih.gov For instance, N-heterocyclic carbene (NHC) palladium complexes bearing nitrile-substituted groups have been successfully prepared and utilized in Suzuki-Miyaura cross-coupling reactions, demonstrating the viability of the nitrile group in ligand design. nih.gov

Substrate for Catalytic Functionalization and Transformation Reactions

This compound is an ideal substrate for a variety of catalytic reactions, primarily leveraging the reactivity of its chloro-substituent and nitrile group.

Suzuki-Miyaura Cross-Coupling: The chlorine atom on the pyridine ring is a prime site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. libretexts.orgresearchgate.net This reaction is a powerful method for forming carbon-carbon bonds, enabling the synthesis of complex biaryl structures. researchgate.net By reacting this compound with various arylboronic acids in the presence of a palladium catalyst and a base, the chlorine atom can be replaced with a new aryl group. libretexts.orgresearchgate.net The efficiency and yield of such reactions depend on factors like the choice of catalyst (e.g., palladium acetate (B1210297), palladium nanoparticles), ligands (e.g., phosphines), and reaction conditions. nih.govresearchgate.netmdpi.com This functionalization is a key step in building more complex molecules for various applications.

Nitrile Group Transformations: The cyano (nitrile) group is a versatile functional group that can be transformed into other important chemical moieties. A significant transformation is the [2+3] cycloaddition reaction with azides to form tetrazoles. nih.govnih.gov This reaction, often catalyzed by various metal complexes, converts the nitrile into a 5-substituted 1H-tetrazole ring. nih.gov Tetrazoles are an important class of heterocycles with applications in medicinal chemistry and materials science. The reaction is valued for its simplicity and high efficiency. nih.gov

Below is a table summarizing potential catalytic transformations for this compound.

| Reaction Type | Reacting Group | Reagent/Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | Chloro | Arylboronic acid / Pd catalyst (e.g., Pd(OAc)₂, Pd/C) | 2,6-Diaryl-nicotinonitrile |

| [2+3] Cycloaddition | Nitrile | Sodium Azide / Metal Catalyst (e.g., Co-Ni) | Phenyl-substituted Tetrazolylpyridine |

| C-H Functionalization | Phenyl Ring C-H | Pd(OAc)₂ / Directing Group Assistance | Further substituted biaryl systems |

Structure-Property Relationship Studies (SPR) for Rational Design

Understanding the relationship between the structure of this compound and its physicochemical properties is fundamental for its rational application in advanced materials and as a molecular building block.

Elucidating the Influence of Substituents on Spectroscopic Properties

The spectroscopic signature of this compound is a direct consequence of its electronic structure, which is influenced by its constituent parts: the electron-withdrawing nitrile and chloro groups, and the aromatic phenyl and pyridine rings.

NMR Spectroscopy: In ¹H and ¹³C NMR spectra, the chemical shifts of the nuclei are sensitive to the electronic environment. The electron-withdrawing nature of the chlorine and nitrile groups would deshield adjacent protons and carbons, shifting their signals to higher ppm values. Substituents on the phenyl ring would further modulate these shifts; electron-donating groups (like methoxy) would cause an upfield shift (lower ppm), while electron-withdrawing groups (like nitro) would cause a further downfield shift (higher ppm) of the aromatic signals. mdpi.com This effect is generally more pronounced for atoms at the ortho and para positions relative to the substituent. mdpi.com

UV-Vis Spectroscopy: The electronic transitions of the molecule, observed in UV-Vis spectroscopy, are also highly dependent on its substituents. The introduction of substituents on the phenyl ring can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. For example, adding an electron-donating group generally increases electron density and can lead to a bathochromic shift. mdpi.comscielo.br The solvent polarity can also play a role in the position of the absorption bands. researchgate.net

The table below illustrates the expected effect of different substituents on the spectroscopic properties.

| Property | Substituent Type on Phenyl Ring | Expected Effect |

| ¹³C NMR Chemical Shift | Electron-Donating (e.g., -OCH₃) | Decrease in δ (ppm) for ortho/para carbons |

| ¹³C NMR Chemical Shift | Electron-Withdrawing (e.g., -NO₂) | Increase in δ (ppm) for ortho/para carbons |

| UV-Vis Absorption (λmax) | Electron-Donating (e.g., -OCH₃) | Bathochromic shift (to longer wavelength) |

| UV-Vis Absorption (λmax) | Electron-Withdrawing (e.g., -NO₂) | Hypsochromic shift (to shorter wavelength) |

Understanding Molecular Interactions at the Fundamental Level

The specific arrangement of functional groups in this compound dictates the types of non-covalent interactions it can participate in, which are crucial for its behavior in solution, in crystalline form, and in interactions with biological targets or catalysts.

π-π Stacking: The presence of two aromatic systems, the phenyl ring and the pyridine ring, allows for significant π-π stacking interactions. These interactions are important in the formation of crystal lattices and in the binding of the molecule to planar sites in larger systems.

Dipole-Dipole Interactions: The molecule possesses strong dipoles associated with the C-Cl and C≡N bonds. These dipoles lead to electrostatic interactions that influence molecular packing and solubility.

Hydrogen Bonding: While the molecule itself does not have a strong hydrogen bond donor, the nitrogen atom of the pyridine ring and the nitrile group can act as hydrogen bond acceptors. This allows for interactions with protic solvents (like water or alcohols) or with other molecules that possess N-H or O-H groups. These interactions can significantly affect the molecule's solubility and reactivity. For instance, hydrogen bonding to the pyridine nitrogen can influence the catalytic cycle in transition-metal-catalyzed reactions.

Conclusion and Future Research Directions

Summary of Key Contributions to the Understanding of 6-Chloro-2-phenylnicotinonitrile

Currently, the direct scientific literature on this compound is sparse, meaning its primary contribution is as a scaffold of high potential rather than one with a history of established applications. The understanding of this molecule is therefore built upon the well-documented chemistry of its constituent parts.

The key potential of this compound lies in its role as a versatile intermediate for generating diverse molecular architectures. The chloro-group at the 6-position of the pyridine (B92270) ring is a well-known handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, making it a foundational block for creating libraries of novel compounds. Research on analogous 2-aryl-6-chloronicotinamides has demonstrated that regioselective Suzuki coupling at the 2-position is feasible, suggesting that similar selectivity could be achieved with this compound to build complex biaryl systems. nih.gov The pyridine scaffold itself is a privileged structure in medicinal chemistry, known to enhance solubility and serve as a key pharmacophore in numerous FDA-approved drugs. nih.govnih.gov

The nitrile group further enhances its synthetic utility. Nitriles are stable, electron-withdrawing groups that can be converted into various other functionalities, including amines, amides, carboxylic acids, and tetrazoles, each of which can dramatically alter a molecule's biological or material properties. wikipedia.orglibretexts.org The combination of these features in a single molecule makes this compound a significant, albeit latent, contributor to the synthetic chemist's toolbox.

Identification of Unexplored Research Avenues and Methodological Challenges

The novelty of this compound means it is surrounded by unexplored research avenues. However, its synthesis and manipulation are not without foreseeable challenges.

Methodological Challenges:

Regioselective Synthesis: A primary challenge is the regioselective synthesis of the molecule itself. Constructing a 2,3,6-trisubstituted pyridine ring with precise control can be complex. Classical condensation reactions, like the Guareschi–Thorpe condensation, could be employed, but may lead to isomeric impurities that are difficult to separate. beilstein-journals.org

Selective Functionalization: The molecule possesses multiple reactive sites. A significant challenge is achieving selective reactions. For instance, developing conditions for a nucleophilic aromatic substitution at the C6-Cl position without interference from the nitrile group, or performing electrophilic substitution on the phenyl ring without affecting the pyridine core, requires careful optimization.

Nitrile Group Reactivity: While versatile, the reactivity of the nitrile group can be a challenge. It is generally less reactive than other functional groups like aldehydes, often requiring harsh conditions for transformation, which may not be compatible with other sensitive parts of the molecule. nih.govnih.gov

Unexplored Research Avenues:

Cross-Coupling Reactions: A systematic exploration of palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig, and cyanation) at the C6-Cl position is a major unexplored avenue. This would generate a library of 6-substituted-2-phenylnicotinonitriles with diverse electronic and steric properties.

Derivatization of the Phenyl Ring: The 2-phenyl group is ripe for functionalization. Directed ortho-metalation or late-stage C-H functionalization could introduce further diversity, leading to novel ligands or bioactive molecules.

Nitrile Group Transformations: The conversion of the nitrile to other functional groups in this specific scaffold remains unexplored. Investigating its hydrolysis, reduction, or cycloaddition to form tetrazoles could yield compounds with entirely new applications.

Photophysical Properties: Many multi-aromatic nitrogen heterocycles exhibit interesting fluorescent properties. nih.gov A thorough investigation into the absorption and emission properties of this compound and its derivatives has not been performed and could open applications in materials science, such as in organic light-emitting diodes (OLEDs).

Perspectives on Novel Synthetic Strategies and Expanded Academic Applications

Looking forward, modern synthetic methods could greatly accelerate the exploration of this compound's chemistry and unlock its potential in various academic and industrial fields.

Novel Synthetic Strategies:

C-H Activation: Instead of classical multi-step syntheses, C-H activation/annulation strategies could provide more efficient and atom-economical routes to the core scaffold or its derivatives.

Flow Chemistry: For reactions that require precise control of temperature, pressure, or reaction time, such as nitrations or certain catalytic processes, flow chemistry could offer improved yields, safety, and scalability.

Photocatalysis: Visible-light photocatalysis could enable novel transformations that are difficult to achieve with traditional thermal methods, such as radical-based functionalizations of the pyridine or phenyl rings under mild conditions.

Expanded Academic Applications:

Medicinal Chemistry: The 2,6-disubstituted pyridine scaffold is a cornerstone of drug discovery. nih.govresearchgate.net Derivatives of this compound could be screened for a wide range of biological activities, including as kinase inhibitors, antivirals, or antibacterial agents. The ability to rapidly generate diversity via cross-coupling makes it an ideal scaffold for structure-activity relationship (SAR) studies.

Agrochemicals: Pyridine derivatives are also prevalent in agrochemicals. aun.edu.eg New compounds derived from this scaffold could be explored for potential herbicidal, fungicidal, or insecticidal properties.

Materials Science: The rigid, aromatic structure of this compound and its derivatives suggests potential applications as ligands for metal complexes, building blocks for porous organic frameworks (POFs), or as components in organic electronic materials. nih.gov The nitrile group, in particular, can influence molecular packing and electronic properties, which is highly relevant for designing new functional materials.

Data Tables

Table 1: Potential Cross-Coupling Reactions at the C6-Position

| Reaction Type | Coupling Partner | Catalyst System (Representative) | Expected Product Class |

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | 6-Aryl-2-phenylnicotinonitriles |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | 6-Alkynyl-2-phenylnicotinonitriles |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | 6-Amino-2-phenylnicotinonitriles |

| Cyanation | Zn(CN)₂ | Pd(PPh₃)₄ | 2-Phenylpyridine-3,6-dicarbonitrile |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | 6-Alkyl/Aryl-2-phenylnicotinonitriles |

Table 2: Prospective Functional Group Transformations of the Nitrile Moiety

| Reaction Type | Reagents (Representative) | Resulting Functional Group | Potential Application |

| Acid Hydrolysis | H₂SO₄ / H₂O, Heat | Carboxylic Acid | Intermediate for amides, esters |

| Reduction | LiAlH₄ or H₂ / Raney Ni | Primary Amine | Basic scaffold for further derivatization |

| Partial Hydrolysis | H₂O₂ / Base | Amide | Bioisosteric replacement, H-bonding |

| Tetrazole Formation | NaN₃ / NH₄Cl | Tetrazole | Carboxylic acid bioisostere in medicinal chemistry |

| Grignard Reaction | RMgBr then H₃O⁺ | Ketone | Building block for more complex structures |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.